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D-ribitol 1-phosphate -

D-ribitol 1-phosphate

Catalog Number: EVT-1592298
CAS Number:
Molecular Formula: C5H13O8P
Molecular Weight: 232.13 g/mol
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Product Introduction

Description
D-ribitol 1-phosphate is a ribitol phosphate that is D-ribitol carrying a single monophosphate substituent at position 1. It is a ribitol phosphate and an alditol 1-phosphate. It derives from a ribitol. It is a conjugate acid of a D-ribitol 1-phosphate(2-).
Biosynthesis and Metabolic Pathways of D-Ribitol 1-Phosphate

Ribitol Phosphate in Bacterial Teichoic Acid Biosynthesis

D-ribitol 1-phosphate (RboP) serves as a fundamental building block for polyribitol phosphate (poly-RboP) wall teichoic acids (WTAs) in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These anionic polymers constitute up to 60% of the cell wall dry mass and are covalently linked to peptidoglycan via a phosphodiester bond at the C6 hydroxyl of N-acetylmuramic acid [1]. The poly-RboP backbone is synthesized from CDP-ribitol (cytidine diphosphate ribitol), with the repeating unit typically comprising 20–50 ribitol residues interconnected by phosphodiester bonds at positions 1 and 5 [5] [8]. The hydroxyl groups of these residues are often decorated with D-alanine esters or glycosyl modifications (e.g., N-acetylglucosamine), which modulate bacterial adhesion, cation homeostasis, and phage receptor functions [1].

Table 1: Ribitol Phosphate Incorporation in Model Bacterial Systems

OrganismPolymer TypeChain LengthKey ModificationsBiological Functions
S. aureusPoly(ribitol phosphate)40–60 unitsD-Ala esters, GlcNAcCell envelope integrity, host adhesion
B. subtilisPoly(ribitol/glycerol phosphate)30–50 unitsGlucose, D-Ala estersCation binding, morphogenesis

Genetic studies in S. aureus reveal that mutants lacking RboP biosynthesis genes (tar operon) exhibit cell aggregation, temperature sensitivity, and impaired virulence [5]. The tarL gene encodes a bifunctional enzyme that primes the linkage unit with the initial RboP moiety and subsequently polymerizes the poly-RboP chain [5]. A secondary WTA polymer ("K-WTA") synthesized by TarK is regulated by the agr (accessory gene regulator) system, indicating context-dependent roles in pathogenesis [5].

Enzymatic Mechanisms of Ribitol Phosphate Transferases in Prokaryotic Systems

RboP integration into WTAs is mediated by phosphotransferases that utilize CDP-ribitol as the donor substrate. CDP-ribitol pyrophosphorylase (e.g., TagO in B. subtilis) catalyzes the formation of CDP-ribitol from CTP and ribitol-5-phosphate [1]. This activated nucleotide sugar then serves as the substrate for membrane-associated ribitol phosphate transferases:

  • Priming reaction: The first RboP residue is transferred to the linkage unit (ManNAc-β1→4-GlcNAc-P-P-undecaprenol) by TarL or TarK [5].
  • Polymerization: Sequential addition of RboP units via phosphodiester bonds, driven by the same enzymes (TarL/TarK) in a processive manner [5] [8].

Table 2: Key Enzymes in Prokaryotic RboP Transfer

EnzymeGeneFunctionCatalytic Mechanism
CDP-ribitol pyrophosphorylasetagO (B. subtilis)CDP-ribitol synthesisNucleotidyl transfer
Ribitol phosphate transferasetarL (S. aureus)Priming and polymerizationPhosphoester transfer
Bifunctional transferasetarK (S. aureus)Alternative polymerizationPhosphoester transfer

Structural studies indicate that these transferases belong to the LicD family, which recognizes CDP-activated substrates and employs a conserved histidine-aspartate catalytic dyad for nucleotidyl transfer [8]. Kinetic analyses of synthetic RboP oligomers (e.g., octamers/dodecamers) confirm that TarL/TarK processivity increases with chain length, suggesting allosteric regulation during polymerization [8].

CDP-Ribitol Synthesis and Its Role in Eukaryotic Glycan Modification

In eukaryotes, CDP-ribitol biosynthesis is catalyzed by isoprenoid synthase domain-containing protein (ISPD), an enzyme repurposed from bacterial metabolic pathways. ISPD synthesizes CDP-ribitol from CTP and D-ribitol-5-phosphate with a Vmax of ≈0.5 μmol min⁻¹ mg⁻¹, exhibiting negative cooperativity at high ribitol-5-phosphate concentrations [2] [9]. CDP-ribitol serves as the donor substrate for fukutin (FKTN) and fukutin-related protein (FKRP), which transfer RboP to α-dystroglycan (α-DG) in the Golgi apparatus. This modification is critical for assembling the matriglycan structure ([-Xyl-α1,3-GlcA-β1-]n) essential for extracellular matrix binding [9].

Table 3: CDP-Ribitol in Eukaryotic Metabolism

ComponentFunctionAssociated DisordersExperimental Evidence
ISPDCDP-ribitol synthesisWalker-Warburg syndrome, muscle-eye-brain diseaseHEK293 cells show abolished ribitol incorporation in ISPD-KO [2]
FKTN/FKRPRboP transfer to α-DGFukuyama congenital muscular dystrophyIn vitro assays: Recombinant FKTN/FKRP transfer RboP from CDP-ribitol [9]
α-DystroglycanReceptor for ECM ligandsDystroglycanopathiesFibroblasts from ISPD patients: Glycosylation restored by ribitol supplementation [9]

Defects in this pathway cause muscular dystrophy-dystroglycanopathy (MDDG), characterized by aberrant α-DG glycosylation. Ribitol supplementation partially rescues glycosylation in patient-derived fibroblasts, suggesting therapeutic potential for ISPD-linked MDDG [2] [9].

Comparative Analysis of Ribitol Phosphate Metabolism in Prokaryotic vs. Eukaryotic Organisms

While RboP metabolism in prokaryotes and eukaryotes shares biochemical similarities, its biological roles diverge significantly:

  • Substrate activation: Both domains utilize CDP-ribitol as the activated donor, synthesized by pyrophosphorylases (prokaryotes) or ISPD (eukaryotes) [1] [9].
  • Polymer function: In bacteria, poly-RboP provides mechanical stability, cation binding, and virulence functions [1] [10]. In eukaryotes, monomeric RboP acts as a linker for glycans critical for α-DG’s receptor function [9].
  • Pathway integration: Prokaryotes incorporate RboP into extracellular polymers (e.g., WTAs, capsules), whereas eukaryotes restrict its use to glycosylating specific proteins like α-DG [9] [10].
  • Genetic organization: Bacterial RboP biosynthesis genes (tar/tag operons) are polycistronic and co-localized, whereas eukaryotic genes (ISPD, FKTN, FKRP) reside on distinct chromosomal loci with complex regulatory elements [5] [9].

Table 4: Cross-Domain Comparison of Ribitol Phosphate Metabolism

FeatureProkaryotesEukaryotes
Core PathwayCDP-ribitol → Poly-RboP polymersCDP-ribitol → Monomeric RboP on α-DG
Primary LocalizationCell wall/periplasmGolgi apparatus
Key EnzymesTarL/TarK transferasesFKTN/FKRP transferases
Biological RoleCell envelope integrity, cation homeostasis, virulenceLaminin-binding glycan assembly
RegulationOperon-based (e.g., agr system in S. aureus)Tissue-specific transcriptional control

Evolutionarily, ISPD’s origin in the bacterial non-mevalonate pathway suggests horizontal gene transfer enabled eukaryotes to co-opt RboP metabolism for glycan modification [2] [9]. The absence of poly-RboP in eukaryotes underscores functional specialization—while bacteria exploit its polymer properties for structural roles, eukaryotes harness it for precision glycosylation.

Properties

Product Name

D-ribitol 1-phosphate

IUPAC Name

[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m1/s1

InChI Key

VJDOAZKNBQCAGE-MROZADKFSA-N

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O

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